(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

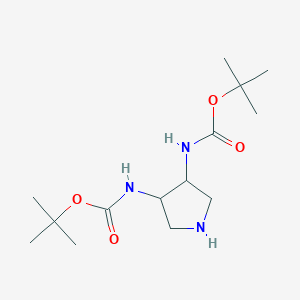

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine is a chiral compound that features a pyrrolidine ring with two amino groups protected by a tert-butoxycarbonyl (Boc) group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine typically involves the protection of the amino groups on the pyrrolidine ring using Boc anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the Boc-protected product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding free amines.

Substitution: The amino groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium borohydride and sodium borohydride are used for deprotection.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, free amines, and oxidized derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

1.1 Enantioselective Reactions

The compound is frequently employed as a chiral building block in asymmetric synthesis. It has been utilized in enantioselective 1,3-dipolar cycloaddition reactions, where it facilitates the formation of chiral pyrrolidines with high enantiomeric excess. For example, studies have demonstrated that using (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine as a chiral ligand can yield products with enantiomeric ratios exceeding 99% .

Table 1: Summary of Enantioselective Cycloaddition Reactions

| Reaction Type | Chiral Ligand Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | This compound | 79 | 94 |

| Imines with Nitroalkenes | This compound | 52 | 93 |

1.2 Catalytic Applications

The compound has also been utilized in catalytic asymmetric synthesis processes. For instance, it has been involved in the aminolysis of meso-aziridines to generate chiral 1,2-diamines with high yields and enantioselectivities . This method has been applied in the synthesis of pharmaceutical agents such as Tamiflu.

Medicinal Chemistry

2.1 Antiviral and Antibacterial Properties

This compound derivatives have shown potential as antiviral agents. They are key intermediates in the synthesis of inhibitors for HIV-1 protease and other viral targets . Additionally, compounds derived from this diaminopyrrolidine framework exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Pharmacological Applications of Derivatives

| Compound Type | Target Pathogen/Condition | Activity Description |

|---|---|---|

| HIV-1 Protease Inhibitors | HIV-1 | Inhibit viral replication |

| Antibiotics | Various Bacterial Strains | Broad-spectrum antibacterial activity |

Case Studies

3.1 Synthesis of Antiviral Agents

A notable case study involves the synthesis of a specific antiviral agent using this compound as a precursor. The compound was transformed through a series of reactions to yield a potent HIV-1 protease inhibitor with demonstrated efficacy in vitro .

3.2 Development of Antibacterial Compounds

Another study focused on developing antibacterial agents based on this compound structure. The research highlighted the modification of the diaminopyrrolidine framework to enhance its activity against resistant bacterial strains, showcasing its potential in addressing antibiotic resistance challenges .

Mecanismo De Acción

The mechanism of action of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine involves its interaction with various molecular targets. The Boc group protects the amino groups, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amines can interact with enzymes, receptors, and other biological molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-2-arylpiperidines: These compounds also feature Boc-protected amino groups and are used in similar synthetic applications.

N-Boc-2-phenylpiperidine: This compound is another example of a Boc-protected amine used in organic synthesis.

Uniqueness

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine is unique due to its specific stereochemistry and the presence of two Boc-protected amino groups. This makes it particularly useful in the synthesis of chiral molecules and in applications requiring selective protection and deprotection of amino groups .

Actividad Biológica

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by two amino groups protected by a tert-butoxycarbonyl (Boc) group, allows it to serve as a versatile building block in the synthesis of biologically active compounds. This article delves into its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

This compound has the chemical formula C10H18N2O2 and is classified under the CAS number 161723-00-8. The synthesis typically involves protecting the amino groups on the pyrrolidine ring using Boc anhydride, often in the presence of a base like triethylamine to facilitate the reaction under mild conditions.

Synthetic Route Overview

| Step | Reaction Type | Conditions | Products |

|---|---|---|---|

| 1 | Protection | Boc anhydride + Triethylamine | This compound |

| 2 | Deprotection | Lithium borohydride or sodium borohydride | Free amines |

| 3 | Substitution | Alkyl halides or acyl chlorides | Substituted derivatives |

The mechanism of action for this compound involves its interaction with various biological targets. The Boc group protects the amino functionalities, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amines can engage in interactions with enzymes and receptors, influencing their activity and function .

Enzyme Inhibition and Pharmacological Applications

Recent studies have highlighted the role of this compound in enzyme inhibition. For instance, its derivatives have been investigated as potential inhibitors for various proteases, including HIV-1 protease and human T-cell leukemia virus-1 protease . The trans configuration of this compound is particularly relevant for developing dipeptidyl transferase inhibitors.

In a specific case study involving asymmetric synthesis, this compound was utilized as an intermediate to synthesize potent antiviral agents . The compound's ability to form stable complexes with target enzymes enhances its potential therapeutic applications.

Case Studies

- HIV-1 Protease Inhibition : Research demonstrated that derivatives of this compound exhibited significant inhibitory activity against HIV-1 protease. The compound's structural features contributed to its binding affinity and selectivity .

- Antibacterial Activity : Another study explored the antibacterial properties of compounds derived from this compound. These derivatives showed efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Boc-2-arylpiperidines | Boc-protected amino groups | Used in organic synthesis |

| N-Boc-2-phenylpiperidine | Similar Boc protection | Limited biological activity |

| (S,S)-Diethylmalonate derivatives | Different stereochemistry | Antitumor activity |

Propiedades

Número CAS |

161723-00-8 |

|---|---|

Fórmula molecular |

C14H27N3O4 |

Peso molecular |

301.38 g/mol |

Nombre IUPAC |

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10(9)17-12(19)21-14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19) |

Clave InChI |

RHCVWDKJCGSONV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C |

SMILES canónico |

CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.